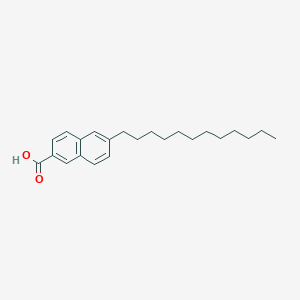
6-Dodecylnaphthalene-2-carboxylic acid
Overview
Description
6-Dodecylnaphthalene-2-carboxylic acid (DNCA) is a chemical compound that belongs to the family of naphthalene carboxylic acids. DNCA is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and acetone. This compound has been studied for its potential use in scientific research, particularly in the field of biochemistry and physiology.
Mechanism of Action
6-Dodecylnaphthalene-2-carboxylic acid inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an increase in its levels in the brain. The fluorescence properties of 6-Dodecylnaphthalene-2-carboxylic acid allow it to bind to amyloid-beta aggregates, which can be detected through fluorescence microscopy.
Biochemical and Physiological Effects:
6-Dodecylnaphthalene-2-carboxylic acid has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease by increasing the levels of acetylcholine in the brain. 6-Dodecylnaphthalene-2-carboxylic acid has also been shown to have potential as a fluorescent probe for the detection of amyloid-beta aggregates, which are associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 6-Dodecylnaphthalene-2-carboxylic acid is its ability to inhibit the activity of acetylcholinesterase, which can have potential therapeutic effects in the treatment of Alzheimer's disease. Another advantage is its ability to act as a fluorescent probe for the detection of amyloid-beta aggregates. One limitation of 6-Dodecylnaphthalene-2-carboxylic acid is its potential toxicity, which can limit its use in certain experiments.
Future Directions
Future research on 6-Dodecylnaphthalene-2-carboxylic acid could focus on its potential use as a therapeutic agent for the treatment of Alzheimer's disease. This could involve further studies on its mechanism of action and its effects on cognitive function. Future research could also focus on the development of new fluorescent probes based on 6-Dodecylnaphthalene-2-carboxylic acid for the detection of amyloid-beta aggregates.
Scientific Research Applications
6-Dodecylnaphthalene-2-carboxylic acid has been studied for its potential use in scientific research, particularly in the field of biochemistry and physiology. 6-Dodecylnaphthalene-2-carboxylic acid has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have potential therapeutic effects in the treatment of Alzheimer's disease. 6-Dodecylnaphthalene-2-carboxylic acid has also been studied for its potential use as a fluorescent probe for the detection of amyloid-beta aggregates, which are associated with Alzheimer's disease.
properties
IUPAC Name |
6-dodecylnaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-21-18-22(23(24)25)16-15-20(21)17-19/h13-18H,2-12H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIFDQFMAFBCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Dodecylnaphthalene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol](/img/structure/B3291178.png)
![8-Boc-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3291181.png)
![[2-(2-Methoxyphenoxy)phenyl]methanamine](/img/structure/B3291185.png)


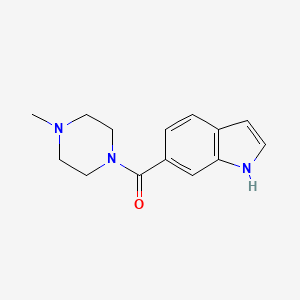
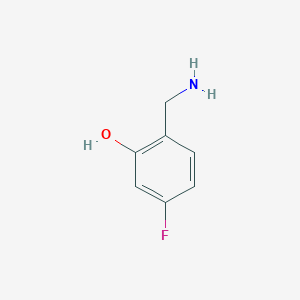
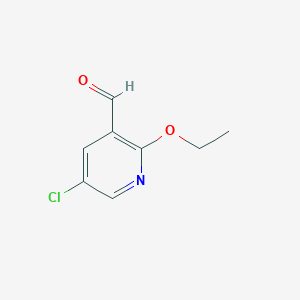
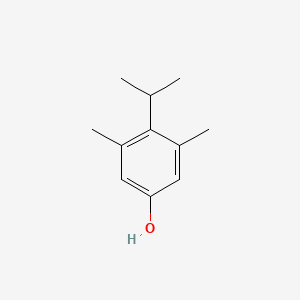
![Pentanamide, 5-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]-2-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methylene]-, (2E)-](/img/structure/B3291219.png)

![4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3291229.png)
![4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3291230.png)
![4-{[4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid](/img/structure/B3291241.png)